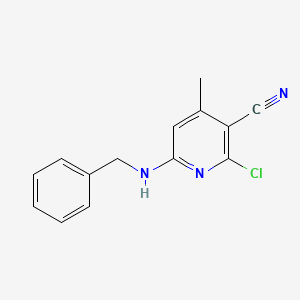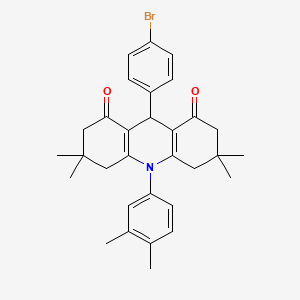![molecular formula C27H26N4O3 B11456890 N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide](/img/structure/B11456890.png)
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrazine ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the Pyrazine Ring: Starting with appropriate precursors, the pyrazine ring is synthesized through cyclization reactions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a furan-2-ylmethyl halide.
Formation of the Amide Bond: The carboxamide group is formed through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).
Introduction of the Phenyl and Isopropyl Groups: These groups are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.
Substitution: The phenyl and isopropyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and Friedel-Crafts catalysts (e.g., AlCl₃) are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group in the pyrazine ring may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical reactions.
Biology
In biological research, N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of novel products with enhanced properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(methyl)phenyl]amino}ethyl)pyrazine-2-carboxamide
- N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(ethyl)phenyl]amino}ethyl)pyrazine-2-carboxamide
Uniqueness
N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)pyrazine-2-carboxamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C27H26N4O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N-[2-oxo-1-phenyl-2-(4-propan-2-ylanilino)ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C27H26N4O3/c1-19(2)20-10-12-22(13-11-20)30-26(32)25(21-7-4-3-5-8-21)31(18-23-9-6-16-34-23)27(33)24-17-28-14-15-29-24/h3-17,19,25H,18H2,1-2H3,(H,30,32) |
InChI Key |
QHAYNPSWHIUZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([2-(Butane-1-sulfonyl)ethyl]sulfanyl)ethanol](/img/structure/B11456814.png)
![N-{[4-(2,5-Dimethoxyphenyl)-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}furan-2-carboxamide](/img/structure/B11456819.png)
![5-(4-ethoxyphenyl)-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11456820.png)
![Methyl 6-[(4-ethylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11456828.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11456837.png)
![N'-(3-{[2-(Ethenyloxy)ethyl]amino}propanoyl)-2-hydroxybenzohydrazide](/img/structure/B11456847.png)


![6-(4-Chlorobenzyl)-3-[(2,4-dimethylphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11456870.png)
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11456887.png)
![6-(4-Chlorophenyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11456898.png)
![4-(3-methoxyphenyl)-3-methyl-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11456913.png)
![ethyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11456918.png)
![1-[(N-acetylglycyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-N-cyclohexylcyclohexanecarboxamide](/img/structure/B11456926.png)
